molecular formula C27H34N4O4S B14997930 Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide

Cat. No.: B14997930
M. Wt: 510.6 g/mol
InChI Key: XQCQEGAVWQXIIP-UHFFFAOYSA-N
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Description

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide typically involves multiple steps, starting with the preparation of the tryptophanamide core. This is followed by the introduction of the 4-methylcyclohexylcarbonyl group and the 4-sulfamoylphenylethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]glycineamide
  • Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]alanineamide

Uniqueness

Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tryptophanamide backbone, coupled with the 4-methylcyclohexylcarbonyl and 4-sulfamoylphenylethyl groups, makes it particularly versatile for various applications.

Properties

Molecular Formula

C27H34N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

N-[3-(1H-indol-3-yl)-1-oxo-1-[2-(4-sulfamoylphenyl)ethylamino]propan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C27H34N4O4S/c1-18-6-10-20(11-7-18)26(32)31-25(16-21-17-30-24-5-3-2-4-23(21)24)27(33)29-15-14-19-8-12-22(13-9-19)36(28,34)35/h2-5,8-9,12-13,17-18,20,25,30H,6-7,10-11,14-16H2,1H3,(H,29,33)(H,31,32)(H2,28,34,35)

InChI Key

XQCQEGAVWQXIIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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